(3-Fluorooxetan-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

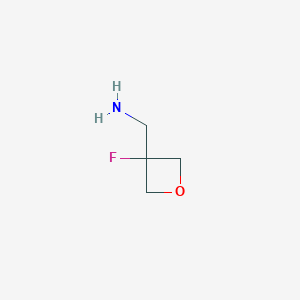

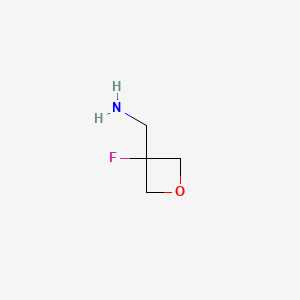

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorooxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHQNWYAGJORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693530 | |

| Record name | 1-(3-Fluorooxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883311-82-8 | |

| Record name | 1-(3-Fluorooxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Fluorooxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanamine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the emerging structural motifs, the fluorinated oxetane ring system has garnered significant attention.[1][2][3] This guide focuses on a particularly valuable building block within this class: (3-Fluorooxetan-3-yl)methanamine . The strategic incorporation of a fluorine atom onto the strained oxetane ring, combined with a versatile primary amine handle, makes this compound a powerful tool for medicinal chemists aiming to optimize lead compounds.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The oxetane ring itself, a four-membered cyclic ether, serves as a polar, three-dimensional scaffold that can act as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved solubility and reduced lipophilicity.[3][6] The combination of these two features in this compound offers a unique opportunity to fine-tune the properties of drug candidates, addressing common challenges in drug development such as poor pharmacokinetics and off-target toxicity.[4][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

This compound is a liquid at room temperature with the key properties summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 883311-82-8 | [multiple sources] |

| Molecular Formula | C4H8FNO | [multiple sources] |

| Molecular Weight | 105.11 g/mol | [multiple sources] |

| Boiling Point | 120 °C | [multiple sources] |

| Density | 1.14 g/mL | [multiple sources] |

| Flash Point | 26 °C | [multiple sources] |

Molecular Structure and Conformational Insights

The structure of this compound is characterized by a central, four-membered oxetane ring substituted at the 3-position with both a fluorine atom and a methanamine group. The strained nature of the oxetane ring, with bond angles deviating significantly from the ideal tetrahedral angle, is a key feature influencing its reactivity and conformational preferences.

The presence of the highly electronegative fluorine atom has a profound impact on the electronic properties of the molecule. It induces a dipole moment and can influence the basicity of the neighboring amine group through inductive effects. The conformational flexibility of the oxetane ring is also influenced by the substituents. While oxetane itself is nearly planar, the substitution at the 3-position can lead to a puckered conformation to alleviate steric strain.

Caption: 2D representation of this compound.

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in the literature with specific, step-by-step protocols. However, its preparation can be envisaged through established synthetic methodologies for fluorinated oxetanes. A plausible synthetic route would involve the fluorination of a suitable oxetane precursor followed by the introduction of the aminomethyl group.

General Synthetic Approach

A likely synthetic pathway would start from a readily available 3-substituted oxetane, such as 3-(hydroxymethyl)oxetan-3-ol. The introduction of the fluorine atom could be achieved using a deoxofluorinating agent, followed by conversion of the hydroxyl group to the amine.

Caption: A plausible synthetic pathway for this compound.

Key Reactions of the Amine Moiety

The primary amine functionality of this compound makes it a versatile building block for a variety of chemical transformations, most notably amide bond formation and reductive amination.

Amide Coupling: The amine readily participates in amide coupling reactions with carboxylic acids, a cornerstone reaction in medicinal chemistry.[7] This allows for the straightforward incorporation of the fluorooxetane motif into a wide range of molecular scaffolds.

Representative Experimental Protocol for Amide Coupling:

-

Amine Salt Liberation: To a solution of this compound hydrochloride (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10-15 minutes at room temperature.

-

Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq), followed by DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.[8][9][10]

Reductive Amination: this compound can be used in reductive amination reactions with aldehydes and ketones to form secondary amines.[11][12][13] This reaction is highly valuable for introducing the fluorooxetane moiety via a carbon-nitrogen bond.

Representative Experimental Protocol for Reductive Amination:

-

Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). The mixture is stirred at room temperature, often with the addition of a mild acid catalyst like acetic acid, to facilitate imine formation.

-

Reduction: Once imine formation is evident (which can be monitored by NMR or IR spectroscopy), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reagent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[11]

-

Reaction Monitoring and Work-up: The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting secondary amine is purified by column chromatography.[12][13][14]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a fluorine atom and an oxetane ring in this compound provides medicinal chemists with a powerful tool to address several key challenges in drug design.

Modulation of Physicochemical Properties

-

Solubility: The polar oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3]

-

Lipophilicity: The introduction of the fluorooxetane motif can modulate the lipophilicity (logP) of a compound. While fluorine is lipophilic, the polar oxygen of the oxetane can counterbalance this effect, allowing for fine-tuning of this important property.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Incorporating the fluorooxetane group can block potential sites of metabolism, thereby increasing the half-life of a drug.[4]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the proximal amine, which can be advantageous for optimizing target engagement and cellular permeability.

Bioisosteric Replacement

The 3-fluoro-3-(aminomethyl)oxetane moiety can serve as a bioisostere for other chemical groups. For instance, the oxetane ring can mimic a carbonyl group in its ability to act as a hydrogen bond acceptor.[3] This allows for the replacement of metabolically labile ester or amide groups with a more stable oxetane core, while preserving key binding interactions.

While specific examples of marketed drugs containing the this compound fragment are not readily found in the public domain, the broader class of fluorinated and non-fluorinated oxetanes are present in numerous clinical and preclinical candidates targeting a range of diseases, including cancer, viral infections, and neurological disorders.[6][15] The value of this compound lies in its potential to be incorporated into these and other novel therapeutic agents to enhance their drug-like properties.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique structural features, combining the benefits of fluorination with the desirable properties of the oxetane ring, offer a compelling strategy for medicinal chemists to optimize lead compounds. The ability to readily incorporate this motif into diverse molecular architectures through robust chemical transformations like amide coupling and reductive amination underscores its importance. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of the next generation of therapeutics.

References

- 1. news-medical.net [news-medical.net]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 15. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Fluorinated Oxetanes in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (3-Fluorooxetan-3-yl)methanamine

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the privileged structures that have gained significant traction, the oxetane ring stands out. This four-membered saturated heterocycle is not merely a passive spacer but an active participant in modulating physicochemical properties. When combined with the strategic incorporation of fluorine, the smallest and most electronegative halogen, the resulting fluorooxetane motif becomes a powerful tool for drug design.[1][2]

The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3] The carbon-fluorine bond is exceptionally strong, often shielding adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2] Furthermore, the fluorine atom can alter the pKa of nearby functional groups and engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[2][3]

This compound, CAS 883311-82-8, is a prime exemplar of this design strategy. It serves as a versatile building block, presenting a primary amine for further synthetic elaboration while featuring a geminal fluorine and aminomethyl group on a strained oxetane ring.[4][5] This unique arrangement offers a three-dimensional exit vector that is highly sought after in fragment-based drug discovery and lead optimization to explore new regions of chemical space. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and details the essential characterization techniques required to verify its structure and purity, reflecting field-proven insights for researchers in drug development.

Part 1: A Robust and Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-stage process commencing from a commercially available precursor. The core strategy involves the synthesis of a key intermediate, 3-Fluorooxetane-3-carbonitrile, followed by its chemical reduction to the target primary amine. This approach is advantageous due to the well-established and high-yielding nature of nitrile reductions.

Overall Synthetic Workflow

The logical flow from starting material to the final product is outlined below. This workflow is designed for scalability and reliability in a research or process development setting.

Caption: High-level workflow for the synthesis of this compound.

Stage 1 Protocol: Synthesis of 3-Fluorooxetane-3-carbonitrile

The initial step involves the conversion of 3-oxetanone to its corresponding cyanohydrin, which is then fluorinated. The choice of a fluorinating agent is critical; Diethylaminosulfur Trifluoride (DAST) is effective for this transformation, converting the tertiary alcohol to the fluoride.

Experimental Protocol:

-

Cyanohydrin Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-oxetanone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of zinc iodide (ZnI₂, ~0.05 eq).

-

Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the 3-oxetanone is consumed.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is often used directly in the next step.

-

-

Deoxyfluorination:

-

Caution: DAST is toxic and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the crude cyanohydrin from the previous step in anhydrous DCM (approx. 0.4 M) in a dry flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Diethylaminosulfur Trifluoride (DAST, 1.2 eq) dropwise. A slight exotherm may be observed.

-

Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by ¹⁹F NMR or GC-MS to confirm the formation of the product.

-

Upon completion, cool the reaction to 0 °C and very slowly quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to afford pure 3-Fluorooxetane-3-carbonitrile.

-

Stage 2 Protocol: Reduction of 3-Fluorooxetane-3-carbonitrile

The reduction of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing high yields.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen over other reagents like NaBH₄ (which is generally unreactive towards nitriles) or catalytic hydrogenation (which may require high pressures and could be complicated by the presence of the fluoro-substituent). Borane reagents (BH₃·THF) are a viable alternative.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its suitable boiling point for reflux if needed.

-

Temperature Control: The initial addition of the nitrile to the LiAlH₄ slurry is performed at 0 °C to control the initial exothermic reaction. The reaction is then heated to ensure it proceeds to completion.

Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.

Experimental Protocol:

-

Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) as a powder or a 1M solution in THF.

-

If using powder, add sufficient anhydrous THF to create a stirrable slurry (approx. 0.3 M relative to the nitrile).

-

Cool the slurry to 0 °C in an ice bath.

-

-

Reaction:

-

Dissolve 3-Fluorooxetane-3-carbonitrile (1.0 eq) in anhydrous THF.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ slurry via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis of a quenched aliquot indicates complete consumption of the starting material.

-

-

Work-up (Fieser Method):

-

Caution: The work-up is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Sequentially and very slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

A granular white precipitate of aluminum salts should form, which can be easily filtered off.

-

Stir the resulting slurry vigorously for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude amine can often be purified by vacuum distillation. Alternatively, if non-volatile impurities are present, purification can be achieved by conversion to its hydrochloride salt.

-

Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.[4]

-

Part 2: Comprehensive Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following methods constitute a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

-

¹H NMR: The proton spectrum will show the characteristic signals for the oxetane ring protons and the aminomethyl protons. The protons on the carbon adjacent to the fluorine will exhibit splitting due to coupling with the ¹⁹F nucleus (²JHF). The oxetane ring protons will appear as two distinct multiplets due to their diastereotopic nature.

-

¹³C NMR: The carbon spectrum is notable for the large one-bond coupling constant (¹JCF) for the carbon atom bearing the fluorine, typically observed as a doublet with a splitting of >200 Hz.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. A proton-coupled spectrum would show this signal as a triplet, due to coupling with the two adjacent aminomethyl protons (³JHF).

Table 1: Expected NMR Spectroscopic Data (in CDCl₃, representative values)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.8-4.6 | d | Jgem ≈ 7-8 | 2H, -OCH₂- |

| ~4.6-4.4 | d | Jgem ≈ 7-8 | 2H, -OCH₂- | |

| ~3.2-3.0 | d | ³JHF ≈ 20-25 | 2H, -CH₂NH₂ | |

| ~1.6-1.4 | br s | 2H, -NH₂ | ||

| ¹³C | ~95-93 | d | ¹JCF ≈ 230-250 | C-F |

| ~78-76 | t | ²JCF ≈ 25-30 | -OCH₂- | |

| ~50-48 | d | ²JCF ≈ 20-25 | -CH₂NH₂ | |

| ¹⁹F | ~-140 to -150 | t | ³JHF ≈ 20-25 | C-F |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is used to verify its elemental composition with high accuracy.

Table 2: Predicted Mass Spectrometry Data for C₄H₈FNO [6]

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₄H₉FNO⁺ | 106.0663 |

| [M+Na]⁺ | C₄H₈FNNaO⁺ | 128.0482 |

| [M-H]⁻ | C₄H₇FNO⁻ | 104.0517 |

M = this compound, Molecular Weight: 105.11

An experimental HRMS result for the [M+H]⁺ ion with a value of 106.0663 ± 5 ppm would provide strong evidence for the successful synthesis of the target molecule.

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

-

Expected Result: A purity of >95% (as determined by peak area) is typically required for compounds intended for drug discovery applications.[7]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a unique combination of a strained ring system and a fluorine substituent to enhance pharmacological properties. The synthetic route detailed in this guide, proceeding via a 3-fluorooxetane-3-carbonitrile intermediate, represents a robust, reliable, and scalable method for its preparation. The comprehensive characterization workflow, integrating NMR, MS, and HPLC, provides a validated system to ensure the material's identity, structure, and purity. By understanding the causality behind the experimental choices and adhering to rigorous analytical standards, researchers can confidently synthesize this compound and leverage its potential in the development of next-generation therapeutics.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]

- 5. This compound | 883311-82-8 [chemicalbook.com]

- 6. PubChemLite - this compound (C4H8FNO) [pubchemlite.lcsb.uni.lu]

- 7. calpaclab.com [calpaclab.com]

Spectroscopic Characterization of (3-Fluorooxetan-3-yl)methanamine: A Technical Guide for Researchers

Abstract

(3-Fluorooxetan-3-yl)methanamine is a unique saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its rigid oxetane core, combined with a fluorine atom and a primary amine, imparts distinct physicochemical properties that are attractive for molecular design. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. It further outlines detailed, field-proven protocols for data acquisition, enabling researchers to confidently identify and analyze this compound.

Introduction: The Structural Significance of this compound

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility when compared to more common functionalities like gem-dimethyl groups. The further substitution with a fluorine atom at a quaternary center and a primary aminomethyl group, as in this compound (Molecular Formula: C₄H₈FNO, Molecular Weight: 105.11 g/mol , CAS: 883311-82-8), creates a compact, three-dimensional structure with a unique conformational profile and hydrogen bonding capabilities.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide serves as a practical resource for scientists, providing a detailed roadmap for the spectroscopic characterization of this novel building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of this compound. A comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H NMR Spectral Features

The proton NMR spectrum is expected to reveal three distinct sets of signals corresponding to the aminomethyl protons and the two inequivalent methylene groups of the oxetane ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| -CH₂-NH₂ | ~2.9 - 3.2 | Doublet (d) | JHF ≈ 2-3 Hz | Protons are adjacent to the electron-withdrawing amine group. They are expected to show a small geminal coupling to the fluorine atom. |

| -O-CH₂- (ring) | ~4.5 - 4.8 | Multiplet (m) | JHH (geminal) ≈ 6-8 Hz, JHF (through-space or long-range) may be observed | These protons are deshielded due to the adjacent oxygen atom. The two protons on each carbon are diastereotopic and will likely appear as two separate multiplets. |

| -C-CH₂-O- (ring) | ~4.5 - 4.8 | Multiplet (m) | JHH (geminal) ≈ 6-8 Hz, JHF (through-space or long-range) may be observed | Similar to the other oxetane methylene protons, these are deshielded by the ether oxygen. |

| -NH₂ | ~1.5 - 2.5 | Broad singlet (br s) | N/A | The chemical shift and broadness are dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constants (J, Hz) | Rationale |

| C-F (quaternary) | ~90 - 100 | Doublet (d) | ¹JCF ≈ 180-250 Hz | The large one-bond carbon-fluorine coupling is characteristic. The chemical shift is significantly downfield due to the electronegative fluorine. |

| -CH₂-NH₂ | ~45 - 55 | Doublet (d) | ²JCF ≈ 20-30 Hz | This carbon is adjacent to the nitrogen and shows a two-bond coupling to fluorine. |

| -O-CH₂- (ring) | ~75 - 85 | Doublet (d) | ²JCF ≈ 20-30 Hz | These carbons are deshielded by the oxygen atom and will exhibit a two-bond coupling to the fluorine. |

Predicted ¹⁹F NMR Spectral Features

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| C-F | -130 to -150 (vs. CFCl₃) | Triplet of triplets (tt) or complex multiplet | The fluorine will be coupled to the adjacent aminomethyl protons (²JFH) and the four oxetane methylene protons (³JFH). The wide chemical shift range of ¹⁹F NMR makes it a very sensitive probe.[1][2] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[3][4][5]

-

The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. D₂O can be used to exchange the -NH₂ protons, causing their signal to disappear, which can aid in assignment.

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

-

-

Instrument Setup:

-

Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve good homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. A spectral width of 12-15 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A spectral width of 220-240 ppm is recommended. Due to the quaternary carbon, a longer relaxation delay (d1) of 2-5 seconds may be necessary for accurate integration.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. A reference compound such as CFCl₃ (0 ppm) should be used for accurate chemical shift referencing.[6]

-

2D NMR: For unambiguous assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine (R-NH₂). Two distinct bands are expected.[7][8][9] |

| 2960 - 2850 | C-H stretch | Medium to Strong | Aliphatic C-H stretches from the methylene groups. |

| 1650 - 1580 | N-H bend (scissoring) | Medium | Confirms the presence of a primary amine.[7] |

| 1250 - 1020 | C-N stretch | Medium | Aliphatic amine C-N stretching vibration.[7] |

| ~1100 | C-O-C stretch (asymmetric) | Strong | Characteristic strong absorption for the ether linkage within the oxetane ring. |

| 1150 - 1085 | C-F stretch | Strong | The carbon-fluorine stretch typically appears in this region and is often a strong, sharp band. |

| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[7] |

Experimental Protocol for IR Data Acquisition

As this compound is a liquid at room temperature, a neat spectrum can be easily obtained.

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.[13]

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent fogging.[10]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[14][15][16]

Predicted Mass Spectrum

-

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak or at least a very prominent peak at m/z 106.0663 (calculated for C₄H₉FNO⁺). Due to the presence of one nitrogen atom, the nominal molecular weight is odd, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: While ESI is a soft ionization technique, some fragmentation can be induced. The primary fragmentation pathways for cyclic ethers and amines often involve α-cleavage and ring-opening.

-

α-Cleavage: The most likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the aminomethyl group.

-

Ring Opening: The oxetane ring can undergo cleavage, often initiated by the ether oxygen.

-

Visualization of Predicted Fragmentation

References

- 1. azom.com [azom.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. colorado.edu [colorado.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. homework.study.com [homework.study.com]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. youtube.com [youtube.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanamine (CAS 883311-82-8): A Strategic Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (3-Fluorooxetan-3-yl)methanamine, CAS number 883311-82-8. Rather than focusing on this compound as a bioactive agent, we will explore its pivotal role as a sophisticated chemical building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its strategic value in drug design, a representative synthetic protocol for its application, and sourcing information.

Introduction: The Rise of Strained Ring Systems in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated heterocycles have become indispensable tools for escaping "flatland"—the over-representation of two-dimensional aromatic structures in drug candidates. Among these, small, strained ring systems like oxetanes have emerged as particularly valuable motifs.[1][2] this compound represents a highly functionalized example of this class, incorporating both the desirable oxetane ring and the bio-isosteric properties of fluorine. This combination offers a unique tool for medicinal chemists to optimize drug candidates' solubility, metabolic stability, and target engagement.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, ensuring appropriate storage, and handling the material safely.

| Property | Value | Source(s) |

| CAS Number | 883311-82-8 | [1] |

| Synonyms | (3-fluoro-3-oxetanyl)methanamine, 3-Aminomethyl-3-fluorooxetane | [1] |

| Molecular Formula | C₄H₈FNO | [1] |

| Molecular Weight | 105.11 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |

Strategic Application in Medicinal Chemistry

The true value of CAS 883311-82-8 lies not in its intrinsic biological activity, but in the advantageous properties its structural motif imparts to larger, more complex molecules.

The incorporation of an oxetane ring, a four-membered heterocycle, is a contemporary strategy to enhance the physicochemical properties of drug molecules.[2] Oxetanes are considered polar and non-lipophilic replacements for gem-dimethyl or carbonyl groups. They can act as hydrogen bond acceptors and often improve aqueous solubility—a critical factor for oral bioavailability.

The addition of a fluorine atom to the oxetane ring, as in this building block, provides further advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[3] The strategic placement of fluorine is a well-established method for improving a compound's overall drug-like properties.[4][5][6]

A practical application of this compound is found in the synthesis of next-generation kinase inhibitors. Patent literature discloses its use as a key intermediate in the creation of potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[7][8][9][10]

MAP4K1 is a critical negative regulator of T-cell activation, making it a high-value target in immuno-oncology.[7][9] Inhibiting MAP4K1 can enhance the immune system's ability to recognize and eliminate tumor cells. In the patented inhibitor series, the this compound fragment is typically incorporated to form a key amide bond, with the fluoro-oxetane moiety oriented towards the solvent-exposed region of the kinase active site. This design choice leverages the fragment's properties to improve solubility and pharmacokinetic parameters of the final inhibitor compound.

The logical workflow for utilizing a building block like this in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing a strategic building block.

Experimental Protocol: Representative Amide Coupling Reaction

The primary amine handle on this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in pharmaceutical synthesis. The following protocol is a generalized, self-validating procedure for coupling the title compound with a carboxylic acid, representative of the chemistry used to synthesize MAP4K1 inhibitors.

Objective: To synthesize an N-((3-fluorooxetan-3-yl)methyl)amide derivative from this compound and a generic carboxylic acid (R-COOH).

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid of interest (1.1 eq)

-

HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0°C using an ice-water bath.

-

Causality Insight: Starting at 0°C helps to control the exothermicity of the activation step and minimizes potential side reactions of the activated ester.

-

-

Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0°C for 15-20 minutes.

-

Causality Insight: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and scavenge the acid produced during the reaction.

-

-

Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

-

Workup: Quench the reaction by pouring the mixture into saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

-

Causality Insight: The bicarbonate quench neutralizes any remaining acid and acidic byproducts. Extraction with an organic solvent isolates the desired, typically less polar, amide product.

-

-

Purification Prep: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.

Caption: Workflow for a standard amide coupling reaction.

Sourcing and Procurement

This compound is available from a variety of specialized chemical suppliers. When procuring this building block, researchers should prioritize suppliers who can provide a certificate of analysis (CoA) confirming purity (typically by NMR and/or LC-MS) and identity.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Combi-Blocks, Inc. | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| Ambeed, Inc. | --INVALID-LINK-- |

| American Elements | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| ChemBuyersGuide.com | --INVALID-LINK-- |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 4. news-medical.net [news-medical.net]

- 5. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 8. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]

- 9. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 10. WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to (3-Fluorooxetan-3-yl)methanamine: From Procurement to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of lead compounds. Among the emerging building blocks, (3-Fluorooxetan-3-yl)methanamine (CAS No: 883311-82-8) has garnered significant attention. This molecule uniquely combines the metabolic stability and conformational rigidity of an oxetane ring with the potent electronic effects of a geminal fluorine atom. The oxetane moiety often serves as a valuable bioisostere for carbonyl groups or gem-dimethyl functionalities, while the fluorine atom can enhance binding affinity, block metabolic pathways, and modulate pKa. This guide provides an in-depth technical overview of its commercial availability, pricing landscape, and core applications, designed to empower researchers in leveraging this high-value scaffold.

Core Compound Identification and Properties

Precise identification is paramount before procurement or use in a synthetic workflow. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 883311-82-8 | [1][2][3] |

| Molecular Formula | C₄H₈FNO | [1][4] |

| Molecular Weight | 105.11 g/mol | [1][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Aminomethyl-3-fluorooxetane, 3-Fluoro-3-oxetanemethanamine | [6] |

| SMILES | NCC1(F)COC1 | [2] |

| MDL Number | MFCD18073259 | [4] |

| PubChem CID | 53346590 | [4] |

Commercial Availability and Strategic Procurement

This compound is available from a range of specialty chemical suppliers, primarily catering to the research and development sector. Pricing is highly dependent on quantity, purity, and supplier, with costs decreasing significantly on a per-gram basis at larger scales. It is crucial to note that this compound is intended for research purposes only and not for human or veterinary use.[5]

| Supplier | Catalog No. (Example) | Purity | Available Quantities | Price (USD, Approx.) |

| Ivy Fine Chemicals | 181040 | >95% | 100mg, 250mg, 10g, 25g | $153.40 (100mg), $263.90 (250mg), $3,746.60 (10g), $7,489.30 (25g)[2] |

| American Elements | N/A | High Purity (up to 99.999%+) | Research & Bulk Quantities | Quote-based[4] |

| Smolecule | S13992724 | >95% | In Stock (various sizes) | Quote-based[5] |

| ChemicalBook | N/A | Varies by Lister | Grams to Kilograms | Varies (Marketplace)[1][6] |

| Aikon International | N/A | 95+% | 1g, 5g, 10g | Quote-based[6] |

| Shanghai Run-Biotech | N/A | 97% | 50g, 100g | Quote-based[6] |

Procurement Insight: The significant price jump from milligram/gram to multi-gram scales, as illustrated by Ivy Fine Chemicals' pricing, reflects the complex, multi-step synthesis required for this scaffold.[2] For initial screening, smaller quantities are economical. For lead optimization or scale-up campaigns, contacting suppliers like American Elements or marketplace vendors on ChemicalBook for bulk quotes is the most cost-effective strategy.

Applications in Drug Discovery & Rationale for Use

The value of this compound lies in the unique combination of its structural features, which can confer desirable properties to a parent molecule.[5]

-

Metabolic Stability: The oxetane ring is a non-classical bioisostere. Its strained nature and the presence of the fluorine atom make it resistant to metabolic degradation by cytochrome P450 enzymes, a common challenge in drug development.

-

Solubility Enhancement: The oxetane oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a compound compared to its carbocyclic or gem-dimethyl analogues.

-

Modulation of Basicity: The primary amine provides a key handle for derivatization. The fluorine atom, being strongly electron-withdrawing, lowers the pKa of the amine, which can be crucial for optimizing target binding, cell permeability, or off-target activity (e.g., hERG inhibition).

-

Vectorial Exit and Permeability: The rigid, three-dimensional structure of the oxetane can influence the overall conformation of a drug molecule, potentially improving its membrane permeability and directing its exit vector from a protein binding pocket.

-

Lead Compound Development: Its unique structure makes it a valuable building block for creating novel chemical entities with potential applications as anticancer or antimicrobial agents.[5]

Figure 1: Logical flow from the core chemical scaffold to its impact on drug development outcomes.

Synthetic Accessibility: A High-Level Overview

While end-users will typically purchase this building block, understanding its synthesis provides context for its cost and purity. The general synthetic route involves a multi-step process.[5]

-

Precursor Formation: An appropriate oxetane precursor is synthesized.

-

Fluorination: A key step involves the direct fluorination of the precursor at the 3-position using specialized fluorinating agents.

-

Amine Introduction: The aminomethyl group is introduced, often via nucleophilic substitution on a corresponding halogenated or sulfonylated oxetane intermediate.

-

Purification: The final product is rigorously purified to remove reagents and byproducts. For hydrochloride salts, an additional step of reacting the free base with HCl is performed.[5]

References

- 1. This compound CAS#: 883311-82-8 [m.chemicalbook.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | 883311-82-8 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

safety data sheet and handling precautions for (3-Fluorooxetan-3-yl)methanamine

An In-depth Technical Guide to the Safe Handling of (3-Fluorooxetan-3-yl)methanamine

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

This compound is a functionalized four-membered heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane ring, a saturated ether with a four-membered ring structure, is increasingly utilized as a versatile building block. Its incorporation into drug candidates can lead to substantial improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] The unique stereoelectronic properties of the oxetane moiety, including its polarity and three-dimensional structure, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[2][3] The addition of a fluorine atom and a methanamine group to the oxetane scaffold, as in the case of this compound, creates a chemically unique and potentially valuable tool for the synthesis of novel therapeutic agents.[5]

This guide provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research in the laboratory setting.

Hazard Identification and GHS Classification

Potential GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

This classification is advisory and should be confirmed with the specific supplier's SDS.

Key Health Hazards:

-

Corrosivity: As a primary amine, this compound is expected to be corrosive. Direct contact can cause severe burns to the skin and eyes.[6]

-

Inhalation: Vapors or mists are likely to be harmful if inhaled, potentially causing irritation or damage to the respiratory tract.[7]

-

Ingestion: The compound is presumed to be harmful if swallowed.[6]

The following diagram illustrates the logical flow of hazard identification and the corresponding immediate responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

solubility and stability of (3-Fluorooxetan-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (3-Fluorooxetan-3-yl)methanamine Hydrochloride

Abstract

This compound hydrochloride is a novel chemical entity incorporating three key structural motifs of high interest in modern medicinal chemistry: a primary amine hydrochloride for aqueous solubility, an oxetane ring to modulate physicochemical properties, and a fluorine atom for metabolic stability and pKa modulation. This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. We delve into the theoretical underpinnings dictated by its unique structure, present detailed experimental protocols for empirical characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, drug discovery scientists, and formulation experts, providing a foundational framework for advancing compounds of this class through the development pipeline.

Structural Rationale: Predicting Physicochemical Behavior

The physicochemical properties of a molecule are not arbitrary; they are a direct consequence of its structure. A proactive analysis of this compound hydrochloride's constituent parts allows us to form a robust hypothesis regarding its expected solubility and stability profile, thereby guiding an efficient experimental strategy.

-

The Oxetane Ring: This four-membered cyclic ether is increasingly utilized in drug design as a versatile modulator of molecular properties.[1][2] Its polar nature and three-dimensional structure can significantly improve aqueous solubility when replacing more lipophilic groups like a gem-dimethyl moiety.[3] Furthermore, the oxetane ring is generally associated with enhanced metabolic stability.[4][5]

-

The α-Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive effect.[6][7] Its placement on the same carbon as the aminomethyl group is predicted to significantly lower the basicity (pKa) of the primary amine.[8] This reduction in pKa can be advantageous for improving cell permeability and avoiding liabilities associated with high basicity, such as hERG channel inhibition.[8] The carbon-fluorine bond is also exceptionally strong, often used to block sites of metabolic oxidation and enhance the compound's half-life.[7][9][10] While α-fluoroamines have historically been considered potentially unstable, strategic placement, such as on a strained ring system, can confer stability.[11]

-

The Primary Aminomethyl Hydrochloride Salt: The primary amine is a strong hydrogen bond donor and acceptor, and its protonation to form a hydrochloride salt is a classical strategy to dramatically increase aqueous solubility.[12] The solubility of this salt form is expected to be highly pH-dependent, decreasing significantly as the pH of the medium approaches and surpasses the amine's pKa, leading to the precipitation of the less soluble free base. The stability of the solid salt itself is generally high, though understanding its dissociation is key.[13]

Hypothesis: Based on this structural deconstruction, we hypothesize that this compound hydrochloride will exhibit high aqueous solubility at acidic to neutral pH, driven by the hydrochloride salt form. The presence of both the polar oxetane and the fluorine atom suggests a favorable overall ADME profile. The compound is expected to possess good intrinsic chemical stability, although the oxetane ether linkage may be susceptible to cleavage under harsh acidic conditions, and the primary amine is a potential site for oxidative degradation.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and developability.[14] We distinguish between kinetic and thermodynamic solubility, both of which provide valuable, albeit different, insights during the drug discovery and development process.[15] Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium between the dissolved and solid forms of the compound and is considered the 'gold standard'.[15][16]

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow, moving from theoretical assessment to empirical solubility and stability testing.

Caption: Logical workflow for physicochemical characterization.

Protocol 2.1: Kinetic Solubility Assessment via Nephelometry

Rationale: This high-throughput method is ideal for early-stage assessment. It measures the turbidity that results from compound precipitation when a concentrated DMSO stock is diluted into an aqueous buffer.[17]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Aqueous Addition: Using a liquid handler, rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Read the plate using a nephelometer, which measures light scattering at a 90° angle.

-

Analysis: The kinetic solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Protocol 2.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Rationale: Considered the definitive method, the shake-flask technique measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the true thermodynamic solubility.[16][18]

Methodology:

-

System Preparation: Add an excess amount of solid this compound hydrochloride to vials containing various biorelevant media (e.g., Purified Water, 0.1 M HCl for Simulated Gastric Fluid, and pH 6.8 Phosphate Buffer for Simulated Intestinal Fluid). A visible amount of solid should remain undissolved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, then carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid residue by techniques like XRPD or DSC to ensure the solid form has not changed (e.g., converted to the free base or a different polymorph) during the experiment.

Expected Solubility Data

The following table summarizes hypothetical but expected data from the described experiments.

| Medium | Method | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Rationale |

| 0.1 M HCl (pH ~1.2) | Thermodynamic | > 50,000 | > 350 | Fully ionized as the hydrochloride salt; common-ion effect of chloride may slightly limit maximum solubility. |

| Purified Water (pH ~5-6) | Thermodynamic | > 25,000 | > 175 | Still well below the predicted pKa of the amine; exists predominantly in the soluble salt form. |

| Phosphate Buffer (pH 7.4) | Thermodynamic | 1,000 - 5,000 | 7 - 35 | pH is approaching the amine's pKa, leading to a higher proportion of the less soluble free base. |

| Phosphate Buffer (pH 7.4) + 1% DMSO | Kinetic | 150 - 300 | 1.0 - 2.1 | Reflects precipitation from a supersaturated state; typically lower than thermodynamic values. |

Intrinsic Stability and Forced Degradation

Forced degradation studies are essential to understand a compound's intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[19] These studies involve subjecting the compound to stress conditions harsher than those encountered during routine storage and handling.

Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation studies.

Protocol 3.1: Forced Degradation Studies

Rationale: The choice of stressors targets the most likely degradation pathways for the molecule's functional groups: ether cleavage, amine oxidation, and general hydrolysis.[19][20]

Methodology:

-

General: Prepare solutions of the compound at ~1 mg/mL in the respective stress media. Include a control sample stored at 5°C in the dark.

-

Acid Hydrolysis: Dissolve in 0.1 M HCl. Store at 60°C for up to 7 days. Sample at intermediate time points (e.g., 24h, 72h, 7d). Before analysis, neutralize with an equivalent amount of NaOH.

-

Base Hydrolysis: Dissolve in 0.1 M NaOH. Store at 60°C for up to 7 days. Sample at intermediate time points. Before analysis, neutralize with an equivalent amount of HCl.

-

Oxidative Degradation: Dissolve in water and add 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. The reaction is often rapid and may not require heat.

-

Thermal Degradation: Store the solid powder in a vial at 80°C for 7 days. Dissolve in a suitable solvent before analysis.

-

Photolytic Degradation: Expose a solution (in water or methanol) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Wrap a control sample in aluminum foil.

Protocol 3.2: Stability-Indicating HPLC-UV/MS Method Development

Rationale: A stability-indicating method must be able to resolve the parent peak from all significant degradation products, ensuring accurate quantification of the remaining active ingredient.[21][22]

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) as it is versatile for polar and non-polar compounds.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape for the amine.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Develop a gradient to resolve the parent compound from its more polar (early eluting) or less polar (late eluting) degradants. A representative gradient could be:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-9 min: 95% B

-

9-9.1 min: 95% to 5% B

-

9.1-12 min: 5% B (re-equilibration)

-

-

Detection:

-

UV/DAD: Monitor at a wavelength where the parent compound has good absorbance (e.g., 210 nm) and collect full spectra to aid in peak tracking and purity analysis.

-

Mass Spectrometry (MS): Use in-line ESI-MS to obtain mass information for the parent peak and any new peaks that appear under stress, facilitating the identification of degradation products.

-

Expected Stability Data

The following table summarizes a plausible outcome of the forced degradation studies.

| Stress Condition | Observation | % Degradation (at final timepoint) | Likely Degradation Pathway |

| 0.1 M HCl, 60°C, 7d | Moderate degradation with one major degradant peak. | 15-25% | Potential acid-catalyzed ring-opening of the oxetane. |

| 0.1 M NaOH, 60°C, 7d | Minimal degradation. | < 5% | The compound is relatively stable to base hydrolysis. The free amine form is less susceptible to nucleophilic attack. |

| 3% H₂O₂, RT, 48h | Significant degradation with multiple minor degradants. | 30-50% | Oxidation of the primary amine to nitroso, nitro, or other related species.[19] |

| Thermal (Solid), 80°C, 7d | No significant degradation. | < 2% | The hydrochloride salt is expected to be thermally stable in the solid state under these conditions. |

| Photolytic (ICH Q1B) | Minor degradation observed in solution, negligible in solid form. | 5-10% (solution) | Potential for photo-oxidation or radical-mediated degradation pathways. |

Summary and Recommendations

This comprehensive guide outlines the theoretical basis and practical workflows for assessing the .

-

Solubility: The compound is predicted to be a highly soluble, Class I or III candidate under the Biopharmaceutics Classification System (BCS), particularly in the acidic environment of the stomach. Its solubility is pH-dependent, a critical factor for consideration in formulation design, especially for controlled-release dosage forms intended for the lower GI tract.

-

Stability: The molecule demonstrates good intrinsic stability under basic, thermal, and photolytic conditions, particularly in the solid state. However, it shows susceptibility to degradation under oxidative and, to a lesser extent, acidic conditions. The primary liabilities are the oxidation of the amine and the potential for oxetane ring-opening.

Recommendations for Drug Development Professionals:

-

Formulation: For oral formulations, the high acidic solubility is advantageous. For liquid formulations, protection from oxidizing agents and the use of an acidic buffer system (pH 4-5) would be recommended to maximize stability.

-

Storage and Handling: The solid hydrochloride salt should be stored in well-sealed containers protected from excessive heat and light. Solutions should be prepared fresh and protected from light and atmospheric oxygen where possible.

-

Analytical: The developed stability-indicating HPLC method is crucial for all future quality control, release testing, and long-term stability studies. Further work should focus on the structural elucidation of the major degradants observed under oxidative and acidic stress.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Fluoroamines - Enamine [enamine.net]

- 12. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]

- 13. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 17. rheolution.com [rheolution.com]

- 18. researchgate.net [researchgate.net]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.hw.ac.uk [pure.hw.ac.uk]

- 21. jfda-online.com [jfda-online.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

The Mechanism of Action of Fluorinated Oxetane Compounds in Biological Systems: A Technical Guide

Introduction: A Strategic Alliance in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the more recent entrants to the mainstream toolkit are oxetanes—strained, four-membered cyclic ethers—which offer a unique combination of polarity, metabolic stability, and three-dimensionality.[1] When this already advantageous motif is strategically augmented with fluorine, the most electronegative of elements, a powerful synergy emerges. The incorporation of a fluorinated oxetane moiety into a drug candidate is not a mere substitution but a deliberate design choice aimed at fundamentally enhancing its interaction with biological systems.

This guide provides an in-depth technical exploration of the mechanism of action of fluorinated oxetane compounds. We will dissect how the distinct physicochemical properties imparted by this structural combination translate into tangible effects on molecular interactions, metabolic fate, and overall pharmacological activity. Moving beyond theoretical principles, we will examine preclinical and clinical case studies and detail the critical experimental workflows used to elucidate and validate these mechanisms, providing researchers and drug development professionals with a comprehensive understanding of this promising chemical modality.

Part 1: The Physicochemical Impact of the Fluorinated Oxetane Moiety

The introduction of a fluorinated oxetane into a parent molecule instigates a cascade of changes in its physicochemical profile. Understanding these changes is fundamental to predicting the compound's biological behavior.

Conformational Rigidity and Pre-organization

The oxetane ring, due to its inherent ring strain (approximately 25.5 kcal/mol), is significantly less flexible than five- or six-membered rings and aliphatic chains.[2] It acts as a "conformational lock," restricting the rotational freedom of the molecule. This pre-organization of the ligand into a bioactive conformation can significantly reduce the entropic penalty upon binding to a target protein, leading to a substantial increase in binding affinity.[3] The puckered, three-dimensional nature of the ring allows for the exploration of new chemical space, often leading to improved target selectivity.[4]

Modulation of Metabolic Stability

A primary driver for incorporating fluorinated oxetanes is the enhancement of metabolic stability. This is achieved through two principal mechanisms:

-

Blocking Metabolically Labile Sites: The compact, sp³-rich oxetane ring can serve as a metabolic shield, physically blocking access for metabolizing enzymes, such as Cytochrome P450s (CYPs), to otherwise vulnerable positions on the molecule.[4][5]

-

Inherent Strength of the C-F Bond: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy for increasing a drug's half-life.

Fine-Tuning Physicochemical Properties

The interplay between the polar oxetane ring and the electronegative fluorine atoms provides a powerful tool for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

| Property | Influence of Oxetane Moiety | Influence of Fluorine | Combined Effect & Rationale |

| Aqueous Solubility | Generally increases due to the ring's polarity and hydrogen bond accepting capability.[6] | Can decrease due to increased lipophilicity. | The oxetane's polarity often counteracts fluorine's lipophilicity, leading to a net improvement or favorable balance in solubility, crucial for bioavailability. |

| Lipophilicity (LogP/LogD) | The polar ether linkage can decrease lipophilicity compared to a gem-dimethyl group.[1] | Significantly increases lipophilicity. | Allows for precise tuning. A 3,3-difluorooxetane, for instance, can act as a bioisostere for a tert-butyl group while modulating lipophilicity and metabolic stability.[7] |

| Basicity (pKa) | The oxetane's inductive electron-withdrawing effect significantly lowers the pKa of proximal amines (e.g., a reduction of ~2.7 units for an α-amine).[4][5] | Strongly electron-withdrawing, further reducing the pKa of nearby basic centers. | This combined effect is highly valuable for reducing the positive charge of amines at physiological pH, which can improve cell permeability and reduce off-target effects like hERG channel inhibition.[5] |

Part 2: Molecular Mechanisms of Target Engagement

The physicochemical alterations described above directly translate into specific and often enhanced interactions at the biological target.

Direct and Unique Binding Interactions

Fluorinated oxetanes engage with protein targets through a combination of conventional and unconventional interactions:

-